REACTION_CXSMILES
|
[O:1]1[C:5](CO)=[CH:4][CH:3]=[C:2]1[CH2:8]O.N1C=CC=CC=1.S(Cl)([Cl:18])=O.[CH:20]([Cl:23])(Cl)Cl>>[Cl:18][CH2:8][C:2]1[O:1][C:5]([CH2:20][Cl:23])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1CO)CO
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at -40° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 0° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
After quenching with ice water (300 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with 5% sodium hydroxide (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Type
|
DISTILLATION
|
Details
|
The brownish oil was distilled under vacuum (80°-82° C., 0.5 mmHg)
|
Type
|
CUSTOM
|
Details
|
to give a colorless liquid which
|
Type
|
CUSTOM
|
Details
|
solidified at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |